2-(Hydroxymethyl)cyclobutan-1-ol

Description

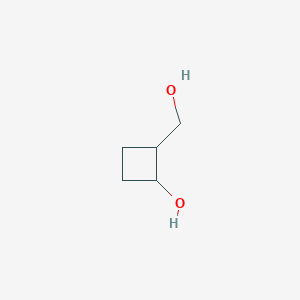

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-3-4-1-2-5(4)7/h4-7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYWGNKHUGJYOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Cyclobutane Ring Systems in Contemporary Organic Chemistry

Cyclobutane (B1203170), a four-membered cycloalkane, is characterized by significant ring strain due to its bond angles deviating from the ideal 109.5 degrees. fiveable.me This inherent strain, while making the ring less stable than its larger counterparts, also renders it more reactive and susceptible to ring-opening reactions. fiveable.me This reactivity is a key feature that organic chemists harness for the synthesis of more complex molecules.

The unique puckered three-dimensional structure of the cyclobutane ring provides a rigid scaffold that can be used to control the spatial arrangement of functional groups. nih.gov This conformational restriction is a valuable tool in medicinal chemistry, as it can reduce the entropic penalty when a molecule binds to a biological target. nih.gov Consequently, cyclobutane rings are increasingly being incorporated into small-molecule drug candidates to enhance their pharmacological properties. nih.govresearchgate.net

Furthermore, cyclobutane derivatives serve as versatile intermediates in a variety of chemical transformations, including ring expansions and desymmetrization reactions. researchgate.net Their ability to participate in cycloaddition reactions, such as the Diels-Alder reaction, further underscores their importance as building blocks in the construction of complex molecular architectures. fiveable.meresearchgate.net

The Research Landscape and Emerging Trends for Hydroxymethylated Cyclobutanols

Cycloaddition Reactions in Cyclobutane (B1203170) Ring Formation

Cycloaddition reactions are powerful tools for constructing cyclic systems, offering an atom-economical approach to complex molecular architectures. acs.org For the synthesis of cyclobutane rings, [2+2] cycloadditions are the most direct and widely employed methods. nih.govbaranlab.org These reactions involve the joining of two unsaturated components (alkenes, ketenes, etc.) to form a four-membered ring.

[2+2] Cycloaddition Approaches

The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis. These reactions can be initiated either thermally or photochemically, with the choice of method often dictated by the nature of the substrates and the desired stereochemical outcome.

Thermal [2+2] cycloadditions are particularly effective when using ketenes as one of the components. harvard.edu Ketenes, which are sterically unencumbered and highly reactive, can react with alkenes in a concerted fashion. harvard.edulibretexts.org A prominent example is the use of dichloroketene (B1203229), which is typically generated in situ from the dehydrohalogenation of dichloroacetyl chloride with a non-nucleophilic base like triethylamine (B128534). libretexts.orgresearchgate.net

The reaction of dichloroketene with an alkene, such as an allyl ether or a protected allyl alcohol, yields a 2,2-dichlorocyclobutanone derivative. tubitak.gov.trtubitak.gov.tr This cycloadduct serves as a versatile intermediate. The chlorine atoms can be removed via reductive dehalogenation, and the ketone can be reduced to a secondary alcohol. If the starting alkene contains a protected hydroxymethyl group, subsequent deprotection and reduction steps can lead to the target molecule, 2-(hydroxymethyl)cyclobutan-1-ol. The high reactivity of dichloroketene allows it to react even with unactivated olefins like cyclopentene (B43876) and cyclohexene. researchgate.net

| Method | Reactants | Key Intermediate | Relevance to Target Synthesis |

| Dichloroketene Cycloaddition | Dichloroketene + Allyl Alcohol Derivative | 2,2-dichloro-3-(hydroxymethyl)cyclobutanone | Provides the cyclobutane core with necessary oxygen functionalities after reduction and dehalogenation. |

Photochemical [2+2] cycloadditions are arguably the most common and versatile methods for synthesizing cyclobutane rings. acs.org These reactions typically proceed through the photoexcitation of one of the alkene partners to a triplet state, often facilitated by a sensitizer (B1316253) like acetone (B3395972) or benzophenone, which then undergoes a stepwise radical cyclization with a ground-state alkene. baranlab.org

Intramolecular Photoaddition: This strategy involves the photocyclization of a diene. For instance, a diolefin can undergo an intramolecular [2+2] photocycloaddition to form a bicyclic system. acs.org This bicyclic product can then be cleaved, often through oxidative methods, to yield a single, substituted cyclobutane ring. This approach allows for high control over stereochemistry. For example, the intramolecular photocycloaddition of a 1,6-diene can form a bicyclo[3.2.0]heptane, which can be further manipulated to reveal a functionalized cyclobutane. nih.gov

Cu(I)-Catalyzed Photocycloaddition: The use of a copper(I) catalyst, such as copper(I) triflate (CuOTf), allows the [2+2] photocycloaddition to proceed with longer wavelength light (e.g., λ = 254 nm). acs.org The copper catalyst coordinates to the alkene(s), forming a complex that can be excited via a metal-to-ligand charge transfer. This method is highly effective for intramolecular reactions of 1,6-dienes and can also be used for intermolecular dimerizations. acs.org The resulting bicyclic products can serve as precursors to cyclobutane derivatives.

| Photochemical Method | Description | Example Substrate Class | Key Feature |

| Intramolecular Photoaddition | Cyclization of a molecule containing two alkene moieties. acs.orgnih.gov | 1,6-Dienes | Forms bicyclic systems that can be cleaved to yield mono-cyclic cyclobutanes. |

| Cu(I)-Catalyzed Photocycloaddition | Uses a Cu(I) salt to facilitate cycloaddition with longer wavelength UV light. acs.org | 1,6-Dienes, various olefins | Catalytic process, often providing high diastereoselectivity. |

Formal [3+1] Cycloaddition Methodologies for Cyclobutanol Synthesis

While less common than [2+2] strategies, formal [3+1] cycloadditions provide an alternative route to the cyclobutane core. In this approach, a three-atom component (a biselectrophile) reacts with a one-atom component (a bisnucleophile) to form the four-membered ring.

A recently developed method reports the synthesis of 3-borylated cyclobutanols through a formal [3+1] cycloaddition. nih.govrsc.org This reaction utilizes epihalohydrins or epoxy alcohol derivatives as the three-carbon electrophilic partner and a lithiated 1,1-diborylalkane as the one-carbon nucleophilic partner. nih.gov The resulting 3-borylated cyclobutanols are highly valuable intermediates, as the boronic ester (Bpin) group serves as a versatile synthetic handle for further C-C, C-N, or C-O bond-forming reactions. The hydroxyl group is directly installed during the ring formation. While this specific method yields a 1,3-diol precursor, modifications in the starting materials could potentially be adapted to synthesize 1,2-diol systems like this compound.

| Reactants | Product Type | Key Features |

| Epihalohydrin + 1,1-Diborylalkane | 3-Borylated Cyclobutanol | Forms cyclobutanol directly; introduces a versatile boronic ester handle for further functionalization. nih.gov |

Functional Group Transformations and Ring Manipulations

Once the cyclobutane ring is formed, subsequent reactions are necessary to install or reveal the specific functional groups of this compound. These transformations often involve the reduction of carbonyls or the addition of nucleophiles.

Grignard Reactions in Cyclobutanol Synthesis

Grignard reagents (RMgX) are powerful carbon-based nucleophiles widely used for forming alcohols from carbonyl compounds. chem-station.comlibretexts.org This reaction is central to synthesizing cyclobutanols from cyclobutanone (B123998) precursors. To obtain the specific 1,2-diol structure of this compound, a Grignard reaction can be employed in several ways.

One straightforward approach involves the reaction of a suitable Grignard reagent with a cyclobutane derivative that already contains an oxygenated functional group. For example, a Grignard reagent can add to 2-oxocyclobutane-1-carbaldehyde or a methyl 2-oxocyclobutane-1-carboxylate. The initial Grignard addition to the ketone would be followed by a reduction of the remaining carbonyl (aldehyde or ester) to furnish the diol.

Alternatively, the reaction of an ester with two equivalents of a Grignard reagent yields a tertiary alcohol. youtube.com A cyclobutane dicarboxylic acid ester could be selectively reacted or a more elaborate multi-step synthesis could be designed. A more direct route would involve the addition of a Grignard reagent, such as phenylmagnesium bromide, to a cyclobutanone. The resulting tertiary alcohol can then undergo further transformations. youtube.comyoutube.comyoutube.com For the synthesis of the target diol, one could envision starting with a cyclobutanone bearing a protected hydroxymethyl group, performing a Grignard reaction at the ketone, and then deprotecting.

| Starting Material | Grignard Reagent | Intermediate/Product | Relevance to Target Synthesis |

| Cyclobutanone | R-MgX | Tertiary Cyclobutanol libretexts.org | Establishes the alcohol functionality on the ring. |

| Ester (e.g., Ethyl Cyclobutanecarboxylate) | 2 eq. R-MgX | Tertiary Alcohol youtube.com | Can be used to introduce two identical alkyl groups and an alcohol. |

| Aldehyde/Ketone | R-MgX | Secondary/Tertiary Alcohol chem-station.com | A primary method for converting carbonyls to the required alcohol groups. |

Catalytic Functionalization Approaches (e.g., Palladium-Catalyzed C(sp³)-H Functionalization)

The direct functionalization of carbon-hydrogen (C-H) bonds on a cyclobutane framework represents a powerful and atom-economical strategy for synthesis. Palladium-catalyzed C(sp³)-H activation has emerged as a key technology in this area, enabling the formation of new carbon-carbon bonds on the strained ring. acs.orgnih.gov

A notable advancement is the enantioselective arylation of aminomethyl-cyclobutanes using aryl boronic acids. nih.govchemrxiv.org This method utilizes a native tertiary alkylamine as a directing group, which coordinates to the palladium catalyst and positions it to selectively activate a specific C-H bond on the cyclobutane ring. acs.orgchemrxiv.org The success of this strategy hinges on the use of a chiral N-acetyl amino acid ligand, such as N-acetyl-L-leucine, which not only controls the enantioselectivity of the reaction but also favors the desired γ-C–H activation over other potential pathways. nih.govacs.org The reaction forges a carbon-aryl bond, yielding highly functionalized cyclobutane analogs with excellent enantiomeric ratios and as single diastereomers. acs.org This approach simplifies the construction of complex cyclobutane derivatives, which are valuable scaffolds in medicinal chemistry. nih.govchemrxiv.org

The general reaction proceeds by combining the aminomethyl-cyclobutane substrate with an aryl boronic acid in the presence of a palladium(II) catalyst, a chiral amino acid ligand, and an oxidant. acs.org Computational studies of the cyclopalladation step have provided insight into the transition states, revealing how the ligand environment dictates the enantioselective C-H cleavage. nih.gov

Table 1: Palladium-Catalyzed Enantioselective C(sp³)-H Arylation of Aminomethyl-Cyclobutanes

| Substrate | Arylating Agent | Catalyst System (Catalyst, Ligand, Oxidant) | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

|---|---|---|---|---|---|

| N-benzyl-N-methylcyclobutanemethanamine | Phenylboronic acid | Pd(OAc)₂, N-Ac-L-Leu-OH, Ag₂CO₃ | 75 | 98:2 | acs.org |

| N-benzyl-N-methylcyclobutanemethanamine | 4-Fluorophenylboronic acid | Pd(OAc)₂, N-Ac-L-Leu-OH, Ag₂CO₃ | 71 | 98:2 | acs.org |

| N-benzyl-N-methylcyclobutanemethanamine | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂, N-Ac-L-Leu-OH, Ag₂CO₃ | 60 | 97:3 | acs.org |

| 1-(Cyclobutylmethyl)piperidine | Phenylboronic acid | Pd(OAc)₂, N-Ac-L-Leu-OH, Ag₂CO₃ | 68 | 97:3 | acs.org |

Reductive Strategies for Cyclobutanone Derivatives

Reductive methods provide a direct and reliable pathway to this compound and its analogs, typically starting from functionalized cyclobutanone precursors. The specific outcome of the reduction depends on the nature of the starting material and the reducing agent employed.

A direct route to the target diol involves the reduction of a bifunctional cyclobutanone, such as an ester of 2-oxocyclobutane-1-carboxylic acid. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) would be required to concurrently reduce both the ketone and the ester functionalities. This one-pot reduction would yield the desired this compound. The stereochemical outcome (cis vs. trans diol) would depend on the steric approach control of the hydride reagent to the carbonyl carbons.

A documented multi-step strategy has been used to synthesize related structures, such as trans-3-(benzyloxymethyl)cyclobutanol. rsc.orgrsc.org This synthesis starts with a [2+2] cycloaddition of dichloroketene and allyl benzyl (B1604629) ether to form 2,2-dichloro-3-(benzyloxymethyl)cyclobutanone. rsc.orgrsc.org The conversion of this cyclobutanone intermediate to the final cyclobutanol involves a sequence of reductive steps:

Ketone Reduction: The cyclobutanone carbonyl is first reduced to a hydroxyl group, typically using a milder reducing agent like sodium borohydride (B1222165) (NaBH₄).

Reductive Dechlorination: The geminal dichloride is subsequently removed via reductive cleavage, often using a system like zinc dust in acetic acid. This sequence ultimately affords the functionalized cyclobutanol. rsc.org

Table 2: Example of a Multi-Step Reductive Strategy

| Starting Material | Step | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 2,2-Dichloro-3-(benzyloxymethyl)cyclobutanone | 1. Ketone Reduction | Sodium borohydride (NaBH₄) | 2,2-Dichloro-3-(benzyloxymethyl)cyclobutanol | rsc.org, rsc.org |

| 2. Reductive Dechlorination | Zinc dust, Acetic acid | trans-3-(Benzyloxymethyl)cyclobutanol |

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional organic chemistry. For cyclobutane derivatives, enzyme-catalyzed reactions involving β-lactam substrates offer a sophisticated and stereoselective route.

Enzyme-Catalyzed Ring Cleavage Reactions of β-Lactam Substrates

Enzymes, particularly lipases, are highly effective catalysts for the stereoselective hydrolysis of ester and amide bonds. Lipase B from Candida antarctica (CAL-B) is a versatile and widely used biocatalyst known for its high efficiency and stability. nih.govfrontiersin.orgscispace.com

In the context of cyclobutane synthesis, CAL-B can catalyze the hydrolytic ring cleavage of specific bicyclic β-lactam (azetidin-2-one) substrates that contain a pre-existing cyclobutane ring. The enzyme selectively cleaves the four-membered lactam's amide bond. This enzymatic hydrolysis transforms the bicyclic lactam into a highly valuable, enantiomerically enriched cyclobutane-containing amino acid or a derivative thereof. The reaction is typically performed in an aqueous buffer system under mild conditions, which preserves sensitive functional groups. This method provides access to chiral cyclobutane building blocks that are challenging to synthesize using conventional chemical methods.

Role of N-Hydroxymethyl Group as a Traceless Activating Group in Biocatalysis

The efficiency of enzyme-catalyzed reactions can often be enhanced by modifying the substrate. The introduction of an N-hydroxymethyl group onto the nitrogen atom of a β-lactam substrate serves as an elegant example of this principle. This group functions as a "traceless activating group" to facilitate the CAL-B-catalyzed ring opening.

The N-hydroxymethyl moiety activates the lactam, making the amide bond more susceptible to enzymatic cleavage. Following the lipase-catalyzed hydrolysis, the resulting N-hydroxymethyl amino acid intermediate is often unstable. It spontaneously eliminates formaldehyde (B43269) in a subsequent, non-enzymatic step to yield the final, stable cyclobutane amino acid. Because the activating N-hydroxymethyl group is lost from the final product, it is referred to as "traceless." This two-step cascade reaction—enzymatic ring cleavage followed by spontaneous elimination—provides an efficient, one-pot process for converting a stable β-lactam into a valuable cyclobutane product under mild, biocompatible conditions.

Diastereoselectivity in Cycloaddition Reactions for Cyclobutanol Derivatives

The construction of the cyclobutane core is frequently achieved through [2+2] cycloaddition reactions, where two alkene components react to form a four-membered ring. acs.orgnih.gov The diastereoselectivity of these reactions—the preferential formation of one diastereomer over others—is a central concern. acs.org Both photochemical and thermal methods are employed, with the choice of conditions and substrates heavily influencing the stereochemical outcome. mdpi.comsci-hub.se

Photochemical [2+2] cycloadditions are a powerful tool for synthesizing cyclobutane derivatives. nih.govsci-hub.se These reactions, often proceeding via direct excitation or sensitization, can exhibit high levels of stereocontrol. nih.gov For instance, the intramolecular [2+2] photocycloaddition of certain diolefins can yield cyclobutane products with high diastereocontrol, influenced by substituents on the starting material. acs.org The stereoselectivity in such reactions is often governed by minimizing steric hindrance during the formation of the bicyclic transition state. sci-hub.se Solid-state photochemical [2+2] cycloadditions of salts of trans-3-(4-pyridyl) acrylic acid have been shown to produce different stereoisomers in quantitative yields, with the outcome controlled by the anion, which dictates the packing and orientation of the monomers. nih.gov

Thermal [2+2] cycloadditions also offer a pathway to stereocontrolled cyclobutane synthesis. mdpi.com For example, the reaction between sulfonyl allenes and benzyl vinyl ether, promoted by high pressure (hyperbaric conditions), has been used to synthesize 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols. ru.nlresearchgate.net This key cycloaddition step sets the stage for subsequent derivatization, where the addition of amines proceeds with moderate to excellent diastereoselectivity. ru.nlresearchgate.net

The regioselectivity of the cycloaddition, which determines the substitution pattern (e.g., head-to-head vs. head-to-tail), is also a critical factor that is inherently linked to the diastereochemical outcome. acs.org

Table 1: Examples of Diastereoselective Cycloaddition Reactions

| Reaction Type | Reactants | Conditions | Key Findings | Reference(s) |

|---|---|---|---|---|

| Hyperbaric [2+2] Cycloaddition | Arenesulfonyl allenes + Benzyl vinyl ether | 15 kbar, Et₂O/CH₂Cl₂ | Forms core cyclobutane structure for subsequent amination, which occurs with moderate to excellent diastereoselectivity. | ru.nlresearchgate.net |

| Intramolecular [2+2] Photocycloaddition | Diolefin 61 | UV light | High yield of cyclobutane 62 with diastereocontrol attributed to ortho-methoxy groups. | acs.org |

| Solid-State [2+2] Photocycloaddition | Salts of trans-3-(4-pyridyl) acrylic acid | UV light, solid state | Quantitative yields of specific stereoisomers (head-to-head or head-to-tail) depending on the counter-anion. | nih.gov |

Enantioselective Synthesis of Chiral Cyclobutanols

Producing a single enantiomer of a chiral cyclobutanol requires enantioselective synthesis, a goal that has seen significant advances through catalytic methods. nih.gov Chiral cyclobutanes are valuable motifs in biologically active molecules and serve as important synthetic intermediates. nih.govresearchhub.com

Catalytic enantioselective [2+2] cycloadditions have emerged as particularly powerful transformations. nih.gov These reactions provide access to a diverse array of enantiomerically enriched cyclobutanes that were previously difficult to obtain. nih.govacs.org One successful strategy involves a dual catalysis approach, combining a photosensitizer with a chiral Lewis acid catalyst. wisc.edu This method has been applied to the synthesis of natural products, demonstrating its utility in complex molecule construction. wisc.edu

Another innovative approach involves a cascade reaction sequence. researchhub.com For example, an Iridium-catalyzed asymmetric allylic etherification can be combined with a visible-light-induced [2+2] cycloaddition in a one-pot process. researchhub.com This method uses readily available starting materials to generate a broad range of chiral cyclobutanes with both excellent diastereoselectivity (up to 12:1 dr) and outstanding enantioselectivity (up to >99% ee). researchhub.com The ability to perform gram-scale reactions and further transform the products highlights the synthetic potential of this strategy. researchhub.com

Table 2: Enantioselective Synthesis of Cyclobutane Derivatives

| Method | Catalysts/Reagents | Substrates | Enantioselectivity (ee) | Diastereoselectivity (dr) | Reference(s) |

|---|---|---|---|---|---|

| Cascade Asymmetric Allylic Etherification / [2+2] Photocycloaddition | Iridium catalyst, Photosensitizer | Branched allyl acetates, Cinnamyl alcohols | >99% ee | up to 12:1 | researchhub.com |

| Dual Catalysis [2+2] Photocycloaddition | [Ir(Fppy)₂(dtbpy)(PF₆)], Chiral oxazaborolidine Lewis acid | Methyl (E)-3-(o-tolyl)acrylate, Styrene | High | Not specified | wisc.edu |

Control of Stereochemistry in Functional Group Interconversions

Once the cyclobutane ring is formed, subsequent modifications of functional groups must be performed with careful control of stereochemistry. Such transformations are crucial for elaborating the core structure into more complex targets like this compound. Key reactions include oxidations, reductions, and substitutions at or adjacent to the ring.

A notable example is the Baeyer-Villiger oxidation, which can be performed enantioselectively on cyclobutanone derivatives. mdpi.com This reaction converts a cyclic ketone into a lactone (a cyclic ester) and can be catalyzed by biocatalysts or organocatalysts to achieve high levels of stereocontrol. mdpi.com The resulting chiral lactone can then be hydrolyzed to a hydroxy acid, providing a route to chiral cyclobutane derivatives with defined stereochemistry at the carbon bearing the hydroxyl group.

Similarly, the α-functionalization of cyclobutanones, which involves adding substituents to the carbon adjacent to the carbonyl group, can be achieved with high stereoselectivity using organocatalysis. mdpi.com Methods such as organocatalyzed aldol (B89426) and Mannich additions allow for the introduction of new stereocenters with predictable outcomes. mdpi.com For instance, the reaction of 2-hydroxycyclobutanone with aromatic aldehydes using (S)-tryptophan as a catalyst yields 2,2-disubstituted cyclobutanones with complete regioselectivity. mdpi.com The stereochemical integrity of the existing centers is maintained while new ones are created in a controlled manner.

Regioselectivity in Cyclobutane Derivatization Pathways

Regioselectivity refers to the control of which position on a molecule will react. In the context of this compound derivatives, this is critical when multiple reactive sites are present. For example, selective functionalization of one hydroxyl group over the other, or selective reaction at a specific carbon atom on the ring, is a common synthetic challenge.

The functionalization of cyclobutanones often serves as a key strategy for introducing substituents in a regioselective manner. mdpi.com Organocatalyzed Michael additions of cyclobutanones to electrophiles like nitrostyrenes allow for the formation of a new carbon-carbon bond at the α-position to the carbonyl. mdpi.com This regioselectivity is driven by the formation of an enamine or enolate intermediate, which directs the incoming electrophile to a specific site.

Furthermore, in systems derived from [2+2] cycloadditions, the initial substitution pattern dictates the subsequent derivatization pathways. For example, in a library synthesis of cyclobutanol derivatives, a hyperbaric [2+2] cycloaddition first creates a cyclobutane with two points of diversification. ru.nl Subsequent conjugate addition of amines to these scaffolds proceeds with high regioselectivity, targeting the electrophilic carbon of an α,β-unsaturated system incorporated into the ring, thereby demonstrating how initial structure guides further regioselective modifications. ru.nlresearchgate.net

Chemical Reactivity and Derivatization Strategies of 2 Hydroxymethyl Cyclobutan 1 Ol

Reactions of the Hydroxyl Groups

The presence of both a primary and a secondary alcohol on the cyclobutane (B1203170) scaffold allows for selective or exhaustive reactions, including oxidation, dehydration, and derivatization to form esters and ethers.

Oxidation Reactions

The two hydroxyl groups of 2-(hydroxymethyl)cyclobutan-1-ol can be oxidized to yield various products, such as aldehydes, ketones, or carboxylic acids, depending on the reagents and reaction conditions. Mild oxidation of primary and secondary alcohols can be achieved using methods like the Pfitzner-Moffatt oxidation, which employs dimethyl sulfoxide (B87167) (DMSO) and dicyclohexylcarbodiimide (B1669883) (DCC). alfa-chemistry.comwikipedia.orgdrugfuture.com This reaction is known for its gentle conditions, which helps in preserving other functional groups. alfa-chemistry.com The mechanism involves the activation of DMSO by DCC to form a reactive sulfonium (B1226848) ion, which is then attacked by the alcohol. A subsequent rearrangement produces the corresponding carbonyl compound. wikipedia.org

Notably, the Pfitzner-Moffatt oxidation can transform 1,2-diols into 1,2-diketones without cleaving the carbon-carbon bond. alfa-chemistry.com In the context of this compound, selective oxidation of the secondary alcohol would yield a ketone, while oxidation of the primary alcohol would produce an aldehyde. Complete oxidation under harsher conditions could lead to a dicarboxylic acid or a lactone, the latter resulting from the intramolecular esterification following the oxidation of one alcohol to a carboxylic acid and the other remaining as an alcohol. youtube.com For instance, the oxidation of a diol can first form an aldehyde, which then undergoes a rapid intramolecular cyclization to a lactol. This intermediate can then be further oxidized to the final lactone product. youtube.com

In a related synthetic context, the Pfitzner-Moffatt oxidation of a hydroxymethyl group on a cyclopentene (B43876) derivative, followed by an aldol (B89426) condensation and a Cannizzaro reaction, has been used to create a key intermediate for a carbovir (B1146969) analog. nih.gov The Cannizzaro reaction involves the base-induced disproportionation of a non-enolizable aldehyde into a primary alcohol and a carboxylic acid. nih.govwikipedia.orgchemistrytalk.org

| Oxidation Reaction | Reagents | Typical Products | Key Features |

| Pfitzner-Moffatt Oxidation | DMSO, DCC | Aldehydes, Ketones | Mild conditions, avoids over-oxidation to carboxylic acids. wikipedia.org |

| Oxidation to Lactone | PCC (Pyridinium chlorochromate) | Lactone | Involves initial oxidation to an aldehyde, followed by intramolecular cyclization and further oxidation. youtube.com |

Dehydration Reactions

The acid-catalyzed dehydration of this compound, like other alcohols, proceeds through a carbocation intermediate. science-revision.co.ukchemguide.co.uk The reaction is initiated by the protonation of a hydroxyl group, which then leaves as a water molecule to form a carbocation. science-revision.co.ukyoutube.com The subsequent elimination of a proton from an adjacent carbon atom results in the formation of an alkene. science-revision.co.uk

Given the structure of this compound, the dehydration can lead to a mixture of products depending on which hydroxyl group is eliminated and which adjacent proton is removed. The stability of the resulting alkene often dictates the major product, following Zaitsev's rule, which states that the more substituted alkene is generally the more stable and favored product. science-revision.co.ukyoutube.com However, in strained ring systems like cyclobutane, the formation of an endocyclic double bond can increase ring strain, potentially favoring the formation of an exocyclic double bond (Hofmann product). science-revision.co.uk The dehydration of more complex alcohols can lead to multiple products, including geometric isomers (cis/trans). chemguide.co.uk

| Dehydration Product Type | Description |

| Endocyclic Alkene | The double bond is formed within the cyclobutane ring. |

| Exocyclic Alkene | The double bond is formed outside of the cyclobutane ring. |

Esterification and Etherification Protocols

The hydroxyl groups of this compound can be readily converted to esters and ethers, which can serve as protecting groups or as functional handles for further transformations.

Esterification is commonly achieved by reacting the diol with a carboxylic acid or its derivatives, such as an acyl chloride or acid anhydride. chemguide.co.uk The Fischer esterification, which involves heating the alcohol and carboxylic acid with an acid catalyst, is a classic method. chemguide.co.uk A more reactive approach involves the use of acyl chlorides, which react vigorously with alcohols at room temperature to produce an ester and hydrogen chloride. chemguide.co.ukresearchgate.net To neutralize the HCl byproduct, a base like pyridine (B92270) or triethylamine (B128534) is often added. researchgate.net

Etherification can be accomplished through methods like the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.com This SN2 reaction involves the deprotonation of the alcohol with a strong base (like sodium hydride) to form an alkoxide, which then displaces a halide from an alkyl halide to form the ether. masterorganicchemistry.comyoutube.com This method is highly versatile for creating a wide range of ethers. masterorganicchemistry.com Other methods for etherification include using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide in an appropriate alcohol solvent. organic-chemistry.org

| Reaction | Common Reagents | Key Characteristics |

| Fischer Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction, often requires removal of water to drive to completion. chemguide.co.uk |

| Esterification with Acyl Chloride | Acyl Chloride, Base (e.g., Pyridine) | Fast and often high-yielding reaction. chemguide.co.ukresearchgate.net |

| Williamson Ether Synthesis | Alkyl Halide, Strong Base (e.g., NaH) | Versatile SN2 reaction for a wide range of ethers. masterorganicchemistry.comwikipedia.org |

Reactions Involving the Cyclobutane Ring System

The cyclobutane ring of this compound is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions. These reactions can be synthetically useful for accessing linear or larger ring systems.

Ring cleavage can occur under various conditions, including acidic or basic conditions, nucleophilic attack, thermolysis, photolysis, and both oxidizing and reducing conditions. For example, appropriately functionalized cyclobutane rings can undergo ring-opening followed by skeletal rearrangement to yield more complex structures. nih.gov Thermally induced electrocyclic ring-opening reactions are a known feature of cyclobutene (B1205218) derivatives, which can be generated from cyclobutanes.

In some cases, photochemical reactions can lead to ring contraction. For instance, attempts to photoexcite N-7 and N-9 ketone derivatives of a cyclobutane nucleoside analog did not result in the expected ring expansion but instead suggested a photodecarbonylation to form cyclopropanes. nih.gov

Derivatization for Conjugation and Structural Expansion (e.g., Nucleoside Analogs)

This compound and its derivatives are valuable precursors for the synthesis of carbocyclic nucleoside analogs. nih.govnih.govffame.org In these molecules, the furanose sugar of natural nucleosides is replaced by a cyclobutane ring. This modification imparts resistance to enzymatic degradation by phosphorylases, which cleave the glycosidic bond in natural nucleosides. ffame.org

The synthesis of these analogs often involves coupling a modified cyclobutane scaffold with a nucleobase. For example, a synthesis of cyclobutene nucleoside analogs has been described where 3-hydroxymethyl-cyclobutanone is coupled with 6-chloropurine. nih.gov The stereoselective reduction of the resulting ketone yields a single stereoisomer of the cyclobutanol (B46151) derivative. nih.gov

The development of novel synthetic methodologies has made the synthesis of these complex molecules more efficient. These methods allow for flexible and selective access to nucleoside analogs with varied nucleobase substitutions and stereoconfigurations. ffame.org The ability to derivatize the hydroxyl groups allows for the introduction of protecting groups or the direct attachment of nucleobases, paving the way for the construction of a wide array of potential therapeutic agents. ffame.org

Spectroscopic Characterization and Structural Elucidation of 2 Hydroxymethyl Cyclobutan 1 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H and ¹³C NMR)

One-dimensional NMR spectra provide foundational information about the types and number of chemically distinct protons and carbons in a molecule.

In the ¹H NMR spectrum of 2-(hydroxymethyl)cyclobutan-1-ol, the signals would be expected in distinct regions. The protons of the two hydroxyl groups (-OH) would typically appear as broad singlets with chemical shifts that can vary depending on solvent and concentration. The proton attached to the carbon bearing the ring's hydroxyl group (H-1) would be deshielded, as would the two protons of the hydroxymethyl group (-CH₂OH). The remaining protons on the cyclobutane (B1203170) ring would resonate in the aliphatic region. The exact chemical shifts are influenced by the electronegativity of the attached oxygen atoms. docbrown.info

The ¹³C NMR spectrum provides information on the different carbon environments. For this compound, five distinct signals would be expected, corresponding to the five carbon atoms. The carbons directly bonded to oxygen (C-1 and the -CH₂OH carbon) would be significantly downfield-shifted due to the deshielding effect of the electronegative oxygen. docbrown.infochemicalbook.com The other cyclobutane ring carbons would appear at higher fields.

Predicted NMR Data for this compound Note: The following are predicted chemical shift (δ) ranges based on typical values for cyclobutane derivatives and alcohols. Actual values may vary.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| CH -OH (on ring) | 3.8 - 4.2 | 65 - 75 |

| CH -CH₂OH (on ring) | 2.0 - 2.5 | 45 - 55 |

| Ring -CH ₂- | 1.6 - 2.2 | 20 - 35 |

| -CH ₂OH | 3.5 - 3.8 | 60 - 70 |

| CH-OH | Variable (Broad) | N/A |

| CH₂-OH | Variable (Broad) | N/A |

Two-Dimensional NMR (COSY, HMQC/HSQC, HMBC, NOESY, TOCSY)

While 1D NMR provides a basic scaffold, 2D NMR experiments are essential for confirming the precise connectivity of atoms. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings (typically through 2-3 bonds). sdsu.edu For this compound, COSY would show correlations between H-1 and its adjacent ring protons, as well as between the proton on C-2 and its neighboring protons, including those on the hydroxymethyl group. This helps to trace the proton network through the molecule's carbon skeleton.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate protons with the carbons to which they are directly attached (one-bond C-H coupling). youtube.comprinceton.edu This allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum by linking it to its known proton signal from the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically over 2-4 bonds). sdsu.eduprinceton.edu This is crucial for connecting molecular fragments. For instance, an HMBC spectrum would show a correlation from the protons of the -CH₂OH group to C-1 and C-2 of the ring, confirming the attachment of the hydroxymethyl group to the cyclobutane core.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net It is particularly vital for determining stereochemistry, as discussed below.

TOCSY (Total Correlation Spectroscopy) : TOCSY establishes correlations between all protons within a given spin system. In this molecule, it could be used to identify all the protons belonging to the cyclobutane ring system in a single cross-peak.

Application of NMR in Stereochemical Elucidation

The relative orientation of the hydroxyl and hydroxymethyl groups (cis or trans) on the cyclobutane ring is a key structural feature. NMR, specifically the NOESY experiment, is the primary method for determining this. youtube.com

In the cis isomer, the proton on the carbinol carbon (C-1) and the protons of the hydroxymethyl group (-CH₂OH) are on the same face of the cyclobutane ring. This spatial proximity would result in a clear cross-peak in the NOESY spectrum between these protons.

Conversely, in the trans isomer, these protons are on opposite faces of the ring and are therefore much farther apart. This would lead to a very weak or completely absent NOESY correlation between them. By analyzing the NOESY data, the relative stereochemistry can be definitively assigned. researchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and molecular formula of a compound and can provide structural clues based on its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (e.g., HREIMS)

High-Resolution Mass Spectrometry (HREIMS) can measure the mass of a molecule with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a unique molecular formula. For this compound, the molecular formula is C₅H₁₀O₂. nih.gov HREIMS would be able to distinguish this formula from other combinations of atoms that might have the same nominal mass.

Calculated Exact Mass for C₅H₁₀O₂

| Property | Value |

| Molecular Formula | C₅H₁₀O₂ |

| Nominal Mass | 102 amu |

| Monoisotopic Mass | 102.06808 Da |

The experimentally determined exact mass from an HREIMS spectrum would be compared to this calculated value to confirm the molecular formula. nih.gov

Diagnostic Ion Analysis for Hydroxymethyl-Containing Compounds

In electron impact mass spectrometry, the molecular ion (M⁺) is often unstable and breaks apart into smaller, characteristic fragment ions. The analysis of these fragments provides valuable structural information. libretexts.org For an alcohol like this compound, common fragmentation pathways include:

Loss of Water : A peak corresponding to the loss of a water molecule from the molecular ion (M-18) is common for alcohols.

Alpha-Cleavage : The bond adjacent to the oxygen atom can break. This can lead to the loss of an alkyl radical to form a stable, oxygen-containing cation.

Loss of the Hydroxymethyl Group : A fragment corresponding to the loss of the •CH₂OH radical (M-31) is a diagnostic indicator of a primary alcohol functionality.

Predicted Diagnostic MS Fragments for this compound

| m/z Value | Identity of Fragment | Fragmentation Pathway |

| 102 | [C₅H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 84 | [C₅H₈O]⁺ | M - H₂O (Loss of water) |

| 71 | [C₄H₇O]⁺ | Alpha-cleavage at C1-C2 bond |

| 71 | [C₅H₇O]⁺ | M - •CH₂OH (Loss of hydroxymethyl radical) |

| 44 | [CH₂=OH]⁺ | Fragment from McLafferty-type rearrangement or other cleavage |

The presence and relative abundance of these and other fragments in the mass spectrum create a unique fingerprint that helps to confirm the structure of this compound. libretexts.orgyoutube.com

Computational and Theoretical Studies of 2 Hydroxymethyl Cyclobutan 1 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing density functional theory (DFT) and ab initio methods, are instrumental in determining the three-dimensional structure and electronic properties of molecules. acs.orgunipd.it For 2-(hydroxymethyl)cyclobutan-1-ol, these calculations can elucidate bond lengths, bond angles, and the puckered nature of the cyclobutane (B1203170) ring, which deviates from a planar arrangement.

The electronic structure, including the distribution of electrons and the energies of molecular orbitals (HOMO and LUMO), can also be determined. youtube.com These calculations provide insights into the molecule's reactivity, with the HOMO and LUMO energies indicating its electron-donating and electron-accepting capabilities, respectively. The electrostatic potential can also be mapped to visualize regions of positive and negative charge, highlighting the polar nature of the hydroxyl groups.

Table 1: Hypothetical Calculated Geometrical Parameters for this compound (based on related structures)

| Parameter | Predicted Value |

| C1-C2 Bond Length | ~1.55 Å |

| C2-C3 Bond Length | ~1.55 Å |

| C1-O1 Bond Length | ~1.43 Å |

| C-C-C Bond Angle | ~88-90° |

| Ring Puckering Angle | ~20-30° |

Note: These are estimated values based on computational studies of other cyclobutane derivatives and are for illustrative purposes.

Mechanistic Investigations via Computational Modeling

Computational modeling is a key tool for investigating reaction mechanisms, allowing for the exploration of potential energy surfaces, the identification of transition states, and the calculation of activation energies. acs.orgiaea.org For reactions involving this compound, computational studies could provide a detailed, step-by-step understanding of how chemical transformations occur.

For example, DFT studies have been used to unveil the mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines, proceeding through a 1,4-biradical intermediate. acs.orgresearchgate.netacs.org Such studies calculate the relative Gibbs energies of reactants, intermediates, transition states, and products to map out the most favorable reaction pathway. researchgate.net In the context of this compound, computational modeling could be used to investigate its synthesis, or its subsequent reactions, such as oxidation or esterification of the hydroxyl groups. These models can also predict the stereochemical outcome of reactions, which is crucial for the synthesis of specific isomers. acs.org

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. arxiv.orgnih.gov These predictions can aid in the identification and characterization of molecules by providing a theoretical spectrum to compare with experimental data.

For this compound, the ¹H and ¹³C NMR chemical shifts can be calculated. The chemical shifts of the cyclobutane ring protons are influenced by their position relative to the substituents and the puckered nature of the ring. researchgate.netresearchgate.netdocbrown.info Similarly, the vibrational frequencies in the IR spectrum can be computed to identify characteristic peaks, such as the O-H stretching of the hydroxyl groups and the various C-H and C-C vibrations of the cyclobutane ring. acs.orgresearchgate.net Recent advancements have also seen the use of machine learning models to predict IR spectra with high accuracy. arxiv.orgmit.edustanford.edu

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Value |

| ¹³C NMR | C1 (CH-OH) | ~70-75 ppm |

| C2 (CH-CH₂OH) | ~45-50 ppm | |

| CH₂ (ring) | ~20-30 ppm | |

| CH₂OH | ~60-65 ppm | |

| IR | O-H stretch | ~3300-3400 cm⁻¹ |

| C-H stretch | ~2850-3000 cm⁻¹ | |

| C-O stretch | ~1050-1150 cm⁻¹ |

Note: These are estimated values for illustrative purposes and would need to be confirmed by specific computational studies.

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles for Cyclobutanol (B46151) Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. iaea.org For cyclobutanol derivatives, including this compound, computational methods can play a significant role in SAR by predicting how modifications to the molecular structure will affect its properties and interactions with biological targets. mmsl.cz

Computational tools can be used to calculate a variety of molecular descriptors, such as molecular weight, logP, polar surface area, and the number of hydrogen bond donors and acceptors, which are important for predicting a compound's pharmacokinetic and pharmacodynamic properties. mdpi.com For this compound, the two hydroxyl groups offer sites for modification to explore the SAR. For example, converting the hydroxymethyl group to an ether or an ester could significantly alter the compound's activity. nih.gov

Molecular design principles for cyclobutanol derivatives often focus on the rigid, puckered nature of the cyclobutane ring, which can serve as a scaffold to present substituents in a well-defined three-dimensional arrangement. This can lead to improved binding to biological targets compared to more flexible acyclic analogues. Computational docking studies can be used to predict the binding mode and affinity of cyclobutanol derivatives to protein targets, guiding the design of new, more potent compounds.

Advanced Applications in Chemical Research Involving 2 Hydroxymethyl Cyclobutan 1 Ol Scaffolds

Utilization as Rigid Scaffolds in Organic Synthesis

The cyclobutane (B1203170) ring, with its inherent strain and distinct puckered conformation, serves as a valuable rigid scaffold in organic synthesis. nih.gov Unlike more flexible acyclic or larger ring systems, the cyclobutane framework restricts the conformational freedom of a molecule, which can be a strategic advantage in designing compounds with specific three-dimensional orientations. The presence of two hydroxyl groups in 2-(hydroxymethyl)cyclobutan-1-ol provides convenient handles for introducing a variety of functional groups and for building larger, more complex structures.

The synthetic utility of cyclobutane derivatives is well-documented, with their strained nature facilitating a range of chemical transformations. nih.govresearchgate.net These derivatives are not merely stable building blocks but can also act as reactive intermediates under specific conditions, allowing for selective ring-opening, ring-expansion, or ring-contraction reactions to access other carbocyclic or heterocyclic systems. researchgate.netconsensus.app This reactivity, combined with the stereochemical control offered by the rigid ring, makes cyclobutane scaffolds powerful tools for synthetic chemists. nih.gov Chiral scaffolds derived from cyclobutane amino acids, for instance, have been used as platforms to produce polyfunctional molecules for applications in peptide chemistry and materials science. uab.cat

| Transformation Type | Description | Synthetic Application |

|---|---|---|

| Ring-Opening | Cleavage of one or more C-C bonds in the cyclobutane ring, often driven by strain release. | Provides a route to functionalized acyclic compounds with defined stereochemistry. nih.gov |

| Ring-Expansion | Enlargement of the four-membered ring to form five- or six-membered rings. | Used to synthesize cyclopentanones, lactones, and other larger ring systems. nih.gov |

| Functionalization | Modification of substituents on the cyclobutane ring without altering the core structure. | Allows for the attachment of pharmacophores or polymerizable groups to the rigid scaffold. uab.cat |

| [2+2] Cycloadditions | A primary method for synthesizing the cyclobutane ring itself. nih.govscispace.com | Enables the construction of highly substituted and stereochemically complex cyclobutane derivatives. scispace.com |

Role in the Development of Conformationally Restricted Isosteres

In medicinal chemistry, isosteres are chemical groups that possess similar steric or electronic properties, allowing them to be interchanged in a biologically active molecule without a significant loss of activity. Bioisosteric replacement is a key strategy for optimizing drug-like properties such as potency, selectivity, and metabolic stability. nih.gov The cyclobutane scaffold is increasingly employed to create conformationally restricted isosteres, where the rigid ring system "locks" the geometry of a substituent, reducing its conformational flexibility. nih.gov

This restriction can be highly beneficial. For example, it can enforce a specific binding conformation, leading to improved affinity for a biological target. Furthermore, replacing a metabolically vulnerable group with a robust cyclobutane ring can enhance a drug candidate's metabolic stability. nih.gov

A notable research example is the evaluation of the 1-trifluoromethyl-cyclobutyl group as a unique isostere for the commonly used tert-butyl group. acs.org The tert-butyl group is prevalent in many bioactive compounds, but its isosteric replacement is an area of active research. Studies have shown that while the 1-trifluoromethyl-cyclobutyl group has a slightly larger steric profile and increased lipophilicity, it can successfully preserve the bioactivity of the parent molecule and, in some instances, improve resistance to metabolic degradation. acs.org This demonstrates the potential of cyclobutane-derived fragments to fine-tune the physicochemical properties of drug candidates.

| Property | tert-Butyl Group | 1-Trifluoromethyl-cyclobutyl Isostere | Implication of Replacement acs.org |

|---|---|---|---|

| Structure | -C(CH₃)₃ | -C(CF₃)(CH₂)₃ | Introduction of a rigid, puckered ring system. |

| Steric Size | Standard | Slightly larger | Can influence binding pocket interactions. |

| Lipophilicity | High | Moderately increased | Affects solubility and cell permeability. |

| Metabolic Stability | Variable | Potentially increased | Can improve drug half-life by blocking metabolic pathways. |

Integration into Nucleoside and Carbohydrate Analogs

Nucleoside and nucleotide analogs are a cornerstone of antiviral and anticancer therapy. targetmol.comekb.eg Many of these drugs function by mimicking natural nucleosides and interfering with DNA or RNA synthesis in diseased cells or viruses. nih.gov A common strategy in designing these analogs is to modify the furanose (sugar) ring to enhance stability or alter recognition by viral enzymes. nih.gov

The this compound scaffold is an ideal replacement for the natural sugar moiety, leading to the formation of carbocyclic nucleoside analogs. These analogs are often more resistant to enzymatic cleavage of the glycosidic bond, which is a common pathway for drug inactivation. nih.gov

Research in this area has led to the synthesis of various 2'-substituted cyclobutyl nucleosides. nih.gov For instance, a series of analogs were prepared where the natural sugar was replaced by a cyclobutyl ring derived from a cis-3-(hydroxymethyl)-cyclobutanol precursor. nih.gov While the nucleoside forms themselves were inactive against HIV-1 in cell cultures, their corresponding triphosphates (the active form of the drug) showed significant inhibitory activity against HIV reverse transcriptase (RT), including mutant strains that are resistant to other drugs. nih.gov This highlights the potential of the cyclobutane scaffold to generate novel antiviral agents with unique resistance profiles. The conversion of carbohydrates into functionalized diols is a key step in creating such complex analogs. nih.govrsc.org

| Analog Type | Scaffold | Therapeutic Target | Rationale / Finding |

|---|---|---|---|

| Carbocyclic Nucleosides | Cyclopentane/Cyclobutane | Viral polymerases (e.g., HIV-RT, HBV polymerase) | Increased metabolic stability by replacing the furanose oxygen. ekb.eg |

| 2'-Substituted Cyclobutyl Nucleotides | cis-3-(hydroxymethyl)cyclobutanol | Wild-type and mutant HIV Reverse Transcriptase (RT) | Active against M184I and M184V mutant RTs, demonstrating potential to overcome drug resistance. nih.gov |

| Acyclic Nucleosides (e.g., Ganciclovir) | Flexible ether chain | Herpesvirus DNA polymerase | Demonstrates that modifications to the "sugar" part are a valid strategy for creating potent antivirals. nih.gov |

Exploration in New Material Science Research

The application of cyclobutane derivatives extends beyond pharmaceuticals into the realm of material science. The rigid nature of the cyclobutane ring can impart unique thermal and mechanical properties to polymers. The bifunctionality of this compound makes it a potential monomer for the synthesis of new polyesters, polyamides, and other condensation polymers.

A key method for creating polymers with cyclobutane units in the backbone is through [2+2] photopolymerization. nih.gov This process involves the light-induced cycloaddition of bifunctional monomers containing two alkene groups. Research has focused on developing efficient methods for these polymerizations, as they offer a route to novel materials that are difficult to synthesize via traditional methods. nih.gov

For example, an efficient method for preparing structurally complex truxinate cyclobutane polymers via a sensitized solution-state [2+2] photopolymerization has been reported. nih.gov A significant advancement in this area is the use of continuous flow reactors, which was shown to decrease reaction times, increase the molecular weight of the resulting polymers, and reduce their dispersity compared to traditional batch reactions. This technological improvement makes the scalable production of cyclobutane-based polyesters more feasible, opening the door for their development as new materials for a wide range of potential industrial applications. nih.gov

| Polymer Type | Synthetic Method | Key Finding / Advantage | Potential Application |

|---|---|---|---|

| Truxinate Cyclobutane Polyesters | Solution-state [2+2] photopolymerization | Monomer tolerance is enhanced compared to solid-state methods, allowing for more diverse structures. nih.gov | Development of sustainable and high-performance polyester (B1180765) materials. nih.gov |

| Cyclobutane-based Polymers | Continuous flow [2+2] photopolymerization | Increased molecular weight, lower dispersity, and improved scalability over batch reactions. nih.gov | Large-scale production of novel polymeric materials. |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for Cyclobutanols

The construction of the cyclobutane (B1203170) core is a central challenge in the synthesis of compounds like 2-(hydroxymethyl)cyclobutan-1-ol. baranlab.orgharvard.edu Traditional methods often require harsh conditions or multi-step procedures. acs.org Future research will likely focus on developing more efficient, sustainable, and atom-economical synthetic strategies.

A promising area is the advancement of photochemical [2+2] cycloadditions . acs.orgnih.gov These reactions offer a direct route to the cyclobutane skeleton from readily available alkenes. acs.orgnih.gov The development of new photosensitizers, including those based on abundant metals like copper, could lead to more sustainable and selective transformations under visible light irradiation. organic-chemistry.orgresearchgate.net Furthermore, leveraging photoinduced electron transfer (PET) catalysis presents an alternative and powerful approach. nih.gov

Biocatalysis represents another frontier for the sustainable synthesis of cyclobutanols. Enzymes, with their high stereoselectivity, could provide access to enantiomerically pure cyclobutane derivatives under mild, environmentally friendly conditions. Research into novel enzymes or the engineering of existing ones to accept cyclobutane precursors could revolutionize the synthesis of chiral compounds like this compound.

Additionally, transition-metal catalyzed reactions, such as those involving gold(I) or iridium, are continually being explored for the construction and functionalization of cyclobutane rings. harvard.edunih.gov The development of novel catalytic systems that can operate under milder conditions and with higher efficiency remains a key objective. A notable recent development is the synthesis of 3-borylated cyclobutanols, which introduces a versatile synthetic handle for further chemical modifications. rsc.orgnih.gov

| Synthetic Approach | Advantages | Future Research Focus |

| Photochemical [2+2] Cycloaddition | Direct route, high atom economy. acs.orgnih.gov | Development of sustainable photosensitizers (e.g., copper-based), exploration of PET catalysis. organic-chemistry.orgresearchgate.net |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Discovery and engineering of enzymes for cyclobutanol (B46151) synthesis. |

| Transition-Metal Catalysis | Versatility in bond formation and functionalization. harvard.edunih.gov | Development of more efficient and milder catalytic systems, novel transformations. |

| Formal [3+1] Cycloaddition | Access to highly substituted cyclobutanols with synthetic handles. rsc.orgnih.gov | Expansion of substrate scope and exploration of new cycloaddition partners. |

Advanced Spectroscopic and Computational Methodologies for Structural Analysis

A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for predicting their reactivity and biological activity. The cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain. acs.orgopenstax.org The substituents on the ring influence this puckering, leading to different spatial arrangements of the hydroxymethyl and hydroxyl groups. acs.org

Advanced spectroscopic techniques are indispensable for elucidating these structural nuances. Nuclear Magnetic Resonance (NMR) spectroscopy , particularly multi-dimensional techniques, can provide detailed information about the connectivity and stereochemistry of the molecule. chemicalbook.comdocbrown.info Future advancements in NMR, such as higher field strengths and novel pulse sequences, will enable even more precise structural determination.

Computational chemistry plays an increasingly vital role in complementing experimental data. acs.org Density Functional Theory (DFT) calculations can predict the relative energies of different conformations and provide insights into the electronic structure of the molecule. acs.org The synergy between experimental techniques like X-ray crystallography and NMR with high-level computational methods will be essential for building accurate models of hydroxymethylated cyclobutanol systems. This combined approach can help to understand the subtle interplay of steric and electronic effects that govern the conformational preferences of these molecules. acs.org

| Analytical Technique | Information Provided | Future Directions |

| NMR Spectroscopy | Connectivity, stereochemistry, conformational dynamics. chemicalbook.comdocbrown.info | Higher field strengths, new pulse sequences for enhanced resolution and sensitivity. researchgate.net |

| X-ray Crystallography | Precise solid-state structure, bond lengths, and angles. acs.org | Application to a wider range of derivatives and co-crystals. |

| Computational Chemistry (DFT) | Relative conformational energies, electronic structure, reaction pathways. acs.org | Development of more accurate and efficient computational models, integration with experimental data. |

Expanding the Scope of Derivatization Reactions in Cyclobutanol Chemistry

The two hydroxyl groups in this compound offer multiple points for chemical modification, making it a versatile building block for the synthesis of more complex molecules. chemistrysteps.com Future research will focus on expanding the repertoire of derivatization reactions to access a wider range of functionalized cyclobutanes.

The selective functionalization of one hydroxyl group over the other presents a significant challenge and a key area for future investigation. The development of regioselective protection and activation strategies will be crucial for controlling the outcome of subsequent reactions. This could involve enzymatic catalysis or the use of sterically demanding reagents.

Furthermore, the inherent ring strain of the cyclobutane can be exploited in ring-opening and ring-expansion reactions to generate diverse acyclic and larger ring structures. researchgate.netresearchgate.net Investigating novel catalysts and reaction conditions for these transformations will unlock new synthetic pathways. For instance, the pinacol (B44631) rearrangement of 1,2-diols is a known reaction that could be applied to derivatives of this compound to produce substituted cyclopentanones. chemistrysteps.com

The development of methods to introduce new functional groups onto the cyclobutane ring itself, beyond the existing hydroxyls, will also be a major focus. This could involve C-H activation strategies or the use of borylated cyclobutanol intermediates for cross-coupling reactions. nih.govnih.gov

Deeper Understanding of Structure-Reactivity Relationships in Hydroxymethylated Cyclobutanol Systems

The reactivity of this compound and its derivatives is intrinsically linked to their three-dimensional structure and the inherent strain of the four-membered ring. acs.orgwikipedia.orglibretexts.org A deeper understanding of these structure-reactivity relationships is essential for designing and predicting the outcomes of chemical transformations.

The puckered nature of the cyclobutane ring creates distinct axial and equatorial positions for substituents, which can significantly influence their reactivity. acs.org For example, the accessibility of a hydroxyl group for a reaction can depend on whether it occupies an axial or equatorial position. Future studies will likely employ a combination of kinetic experiments and computational modeling to quantify these effects.

The inherent ring strain not only makes cyclobutanes more reactive but also influences the stereochemical outcome of reactions. wikipedia.orglibretexts.orglibretexts.org For instance, reactions that proceed through a carbocation intermediate may be subject to rearrangements that are driven by the release of ring strain. A more profound comprehension of how the hydroxymethyl and hydroxyl groups influence the electronic distribution and stability of intermediates will be critical for controlling the selectivity of these reactions.

By systematically studying the reactions of a series of structurally related hydroxymethylated cyclobutanols, researchers can develop predictive models that correlate specific structural features with observed reactivity. This knowledge will be invaluable for the rational design of synthetic strategies and the development of new cyclobutane-based molecules with desired properties.

Q & A

Q. What are the optimal synthetic routes for 2-(Hydroxymethyl)cyclobutan-1-ol, and how do reaction conditions influence yield?

Methodological Answer:

- Key Steps :

- Cyclobutane Ring Formation : Use [2+2] photocycloaddition or ring-closing metathesis to construct the strained cyclobutane ring. Substituted cyclobutanones can be reduced to cyclobutanols using NaBH₄ or LiAlH₄ .

- Hydroxymethyl Introduction : Introduce the hydroxymethyl group via nucleophilic substitution (e.g., using formaldehyde derivatives) or Grignard reactions.

- Optimization Factors :

- Temperature : Low temperatures (−78°C to 0°C) minimize side reactions in strained systems.

- Catalysts : Lewis acids like BF₃·Et₂O enhance electrophilic substitution on the cyclobutane ring .

- Solvent : Polar aprotic solvents (e.g., THF, DMF) improve reagent solubility and reaction kinetics.

Q. How can researchers characterize the stereochemistry of this compound?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : Use - COSY and NOESY to assess spatial proximity of protons, resolving cis/trans isomers on the cyclobutane ring .

- X-ray Crystallography : Definitive determination of absolute configuration via single-crystal analysis.

- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose derivatives) .

Q. What are the common oxidation pathways for hydroxymethyl-substituted cyclobutanol derivatives?

Methodological Answer:

- Oxidation Reagents :

- KMnO₄/CrO₃ : Oxidizes the hydroxymethyl group to a carboxylic acid under acidic conditions, but may degrade the cyclobutane ring due to strain .

- Swern Oxidation : Converts the hydroxymethyl group to an aldehyde without ring opening, using oxalyl chloride and dimethyl sulfoxide (DMSO) .

Advanced Research Questions

Q. How does the cyclobutane ring’s strain influence the compound’s reactivity in substitution reactions?

Methodological Answer:

- Mechanistic Insights :

- Ring Strain : The 90° bond angles in cyclobutane increase torsional strain, making the hydroxyl group more susceptible to nucleophilic attack.

- Steric Effects : Substituents on the ring (e.g., hydroxymethyl) create steric hindrance, favoring SN1 over SN2 mechanisms in polar solvents .

- Case Study : In reactions with thionyl chloride (SOCl₂), the hydroxyl group forms a chlorinated derivative, but competing ring-opening pathways occur at >50°C .

Q. How can computational modeling predict regioselectivity in functionalizing this compound?

Methodological Answer:

- Tools :

- DFT Calculations : Use Gaussian or ORCA to map transition states and identify kinetically favored pathways (e.g., hydroxyl vs. methylene group reactivity) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction barriers (e.g., water vs. DMSO stabilizing intermediates).

- Validation : Compare predicted regioselectivity with experimental HPLC/MS data to refine models .

Q. How do researchers resolve contradictions in reported biological activities of cyclobutanol derivatives?

Methodological Answer:

- Data Analysis Framework :

- Control Experiments : Verify purity (>95% by GC-MS) to exclude impurities as activity drivers .

- Assay Conditions : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) and buffer pH (e.g., physiological vs. acidic).

- Structural Analogues : Test derivatives (e.g., 3-[(Methylamino)methyl]cyclobutan-1-ol) to isolate structure-activity relationships .

Data Contradiction Analysis

Q. Why do studies report conflicting yields for hydroxymethylcyclobutanol synthesis?

Root Causes :

- Reagent Purity : Impurities in formaldehyde derivatives (e.g., paraformaldehyde vs. formalin) alter reaction stoichiometry .

- Ring Strain : Minor variations in temperature or solvent polarity destabilize intermediates, leading to side products like cyclopropane derivatives .

- Mitigation : Standardize reagents and monitor reactions via in-situ IR spectroscopy to track carbonyl intermediates.

Methodological Best Practices

Q. How to design stable formulations of this compound for in vitro studies?

- Stabilization Strategies :

- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis.

- Storage : Store at −80°C under inert gas (N₂/Ar) to avoid oxidation of the hydroxymethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.